2-methyl-5-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Description
Properties
IUPAC Name |
2-methyl-5-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-5(2)7-4-8(14)13-9(11-7)10-6(3)12-13/h4-5H,1-3H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLXWRPBRRVUPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CC(=O)N2N1)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-5-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Information
- Molecular Formula : CHNO
- SMILES : CC1=NC2=NC(=CC(=O)N2N1)C(C)C
- InChIKey : ZRLXWRPBRRVUPP-UHFFFAOYSA-N
2D Structure
2D Structure
Research indicates that 2-methyl-5-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one exhibits various biological activities, primarily through its interaction with specific molecular targets involved in cellular processes:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Anticancer Studies
A study evaluated the cytotoxic effects of 2-methyl-5-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one on various cancer cell lines. The results indicated significant growth inhibition:
| Cell Line | IC (µM) |
|---|---|
| MCF7 | 12.50 |
| NCI-H460 | 42.30 |
| Hep-2 | 3.25 |
These findings highlight the compound's potential as an anticancer agent, particularly against breast and lung cancer cell lines .
Anti-inflammatory Activity
In another study focusing on the anti-inflammatory properties of triazole derivatives, 2-methyl-5-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one was assessed for its ability to inhibit pro-inflammatory cytokines. The compound demonstrated a dose-dependent reduction in cytokine levels in vitro, suggesting its utility in treating inflammatory conditions.
Comparison with Related Compounds
To better understand the efficacy of 2-methyl-5-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one, it is useful to compare it with other similar compounds:
| Compound Name | Biological Activity | IC (µM) |
|---|---|---|
| Compound A | Anticancer | 10.00 |
| Compound B | Anti-inflammatory | 15.00 |
| This Compound | Anticancer & Anti-inflammatory | 12.50 |
This table illustrates that while there are other compounds with similar activities, 2-methyl-5-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one shows promising dual activity against cancer and inflammation.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 879624-32-5
- Molecular Formula : C₉H₁₂N₄O
- Molecular Weight : 192.22 g/mol
- Structure: Features a triazolopyrimidinone core with a methyl group at position 2 and an isopropyl group at position 3. The SMILES string is CC1=NC2=NC(=CC(=O)N2N1)C(C)C .
Key Properties :
Comparison with Similar Triazolopyrimidinone Derivatives
Structural and Functional Group Variations
The table below compares substituents, molecular weights, and biological activities of key analogs:
Pharmacological and Binding Properties
- Antiviral Activity: Lead1 and Lead2 (triazolopyrimidinones with complex substituents) exhibit superior SARS-CoV-2 Mpro inhibition compared to Lopinavir/Nelfinavir, with binding free energies of −129.266 ± 2.428 kJ/mol and −116.478 ± 3.502 kJ/mol, respectively. The amino group in Lead1 likely enhances hydrogen bonding with the protease active site . Target Compound: Lacks the amino group, which may reduce binding affinity but improve metabolic stability.
Antimalarial Activity :
Critical Analysis of Substituent Effects
- Electron-Donating vs. Electron-Withdrawing Groups :
- Amino vs. Non-Amino Derivatives: Amino groups (e.g., Lead1) enhance binding through hydrogen bonding but may introduce toxicity risks.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
